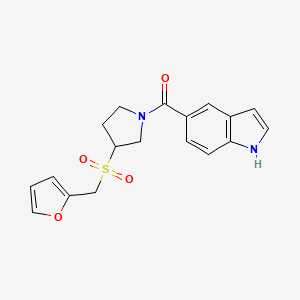

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

描述

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone features a unique hybrid structure combining a pyrrolidine ring modified with a sulfonyl-furan moiety and a 1H-indol-5-yl methanone group. Its molecular formula is C19H18N2O4S (calculated molecular weight: 378.42 g/mol). Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or metabolic disorders .

属性

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(1H-indol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-18(14-3-4-17-13(10-14)5-7-19-17)20-8-6-16(11-20)25(22,23)12-15-2-1-9-24-15/h1-5,7,9-10,16,19H,6,8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTRWUAMOXTDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, pyrrolidine, and indole-5-carboxylic acid.

Step 1 Formation of Furan-2-ylmethyl Sulfone: Furan-2-carbaldehyde is reacted with a sulfonylating agent like methanesulfonyl chloride in the presence of a base such as triethylamine to form

生物活性

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , featuring a furan ring, a pyrrolidine moiety, and a sulfonyl group. These functional groups are believed to play significant roles in the compound's interactions with biological targets, influencing its pharmacological properties.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation. The presence of the indole structure suggests possible interactions with serotonin receptors or other neuroactive targets.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of relevant findings:

Case Studies

- Anticancer Efficacy : In a study evaluating indole derivatives, one compound exhibited a 73.9% reduction in tumor growth in an A375 murine melanoma xenograft model without significant weight loss . This highlights the potential of structurally related compounds in cancer therapy.

- Enzyme Inhibition : Research on similar sulfonamide compounds indicated effective inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses, suggesting that this compound could also exhibit similar properties if tested .

相似化合物的比较

Comparison with Structurally Similar Compounds

Target Compound

- Synthesis : Likely involves sulfonylation of a pyrrolidine intermediate using furfuryl sulfonyl chloride, followed by coupling with 1H-indole-5-carbonyl chloride. Analogous methods are described for sulfonyl-containing indole derivatives (e.g., phenylsulfonyl-indole compounds in ) .

- Key Groups: Pyrrolidine sulfonyl (conformational flexibility), furan-2-ylmethyl (electron-rich heterocycle), and indol-5-yl methanone (planar aromatic system).

Analog 1 : (±)-(7-(Furan-2-ylmethyl)-5-methoxy-...methanone ()**

- Structure: Combines a furan-2-ylmethyl group with a methanoazocino-indole scaffold and a pyridinyl methanone.

- Synthesis : Uses methane sulfonyl chloride and furfuryl alcohol, similar to sulfonation steps in the target compound’s presumed route .

Analog 2 : 3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indol-5-ol ()**

- Structure : Phenylsulfonyl group replaces pyrrolidine sulfonyl; furan-3-yl instead of furan-2-ylmethyl.

- Synthesis : Sulfonylation of indole precursors with phenylsulfonyl chloride, followed by furan coupling .

Analog 3 : [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()**

- Structure: Pyridin-3-yl methanone linked to indol-3-yl via a dihydropyrazole ring.

- Synthesis : Condensation of chalcones with nicotinic acid hydrazide, differing from the target’s sulfonylation approach .

Physicochemical Properties

常见问题

Q. What computational tools predict the compound’s interaction with membrane transporters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。